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molecular formula C10H11NO3 B8806876 n-(5-Acetyl-2-hydroxyphenyl)acetamide CAS No. 74896-30-3

n-(5-Acetyl-2-hydroxyphenyl)acetamide

Cat. No. B8806876
M. Wt: 193.20 g/mol
InChI Key: GXAIOAIGWKRNIF-UHFFFAOYSA-N
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Patent
US07759387B2

Procedure details

A solution of 1-(4-hydroxy-3-nitro-phenyl)-ethanone (10 g) in methanol, DMF (50 ml) and acetic anhydride (10 ml) was hydrogenated using 10% Pd—C (0.45 g) for 2 h at 30 psi. The catalyst was filtered off. The filtrate was concentrated (5 ml) and treated with EtOAc (100 ml) to obtain the title compound, which was filtered, washed with EtOAc (10 ml) and dried. Yield, 9.1 g (85%); mp, >215° C.; MS (EI): 193 (M+), 151, 136, 108.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0.45 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-])=O.[C:14](OC(=O)C)(=[O:16])[CH3:15]>CO.CN(C=O)C.[Pd]>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[C:3]([NH:11][C:14](=[O:16])[CH3:15])[CH:4]=1)(=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0.45 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated (5 ml)
ADDITION
Type
ADDITION
Details
treated with EtOAc (100 ml)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=CC(=C(C1)NC(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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